molecular formula C18H41N5O B14456274 Decanamide, N-(2-((2-((2-((2-aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)- CAS No. 68834-09-3

Decanamide, N-(2-((2-((2-((2-aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)-

Katalognummer: B14456274
CAS-Nummer: 68834-09-3
Molekulargewicht: 343.6 g/mol
InChI-Schlüssel: HPVWQYBTEBHXHL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Decanamide, N-(2-((2-((2-((2-aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)- is a complex organic compound characterized by its long aliphatic chain and multiple amine groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Decanamide, N-(2-((2-((2-((2-aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)- typically involves the reaction of decanoic acid with a series of ethylenediamine derivatives. The process begins with the activation of decanoic acid, followed by successive nucleophilic substitutions with ethylenediamine and its derivatives under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure efficient conversion. The final product is purified through techniques such as distillation, crystallization, or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Decanamide, N-(2-((2-((2-((2-aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides and carboxylic acids.

    Reduction: Reduction reactions can convert the compound into simpler amines and alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include various substituted amides, amines, and alcohols, depending on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, Decanamide, N-(2-((2-((2-((2-aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)- is used as a building block for synthesizing more complex molecules. Its multiple amine groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential role in cellular signaling and as a ligand for certain receptors. Its structure allows it to interact with various biomolecules, making it a subject of interest in biochemical studies.

Medicine

In medicine, the compound is explored for its potential therapeutic applications. Its ability to interact with biological targets suggests it could be used in drug development, particularly in designing molecules that can modulate specific pathways.

Industry

In industrial applications, Decanamide, N-(2-((2-((2-((2-aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)- is used in the production of specialty chemicals, surfactants, and polymers. Its unique properties make it valuable in formulating products with specific characteristics.

Wirkmechanismus

The mechanism of action of Decanamide, N-(2-((2-((2-((2-aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple amine groups allow it to form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. This interaction can influence various cellular pathways, leading to specific biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(2-((2-((2-((2-aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)dodecanamide
  • Octadecanamide, N-(2-((2-((2-((2-aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)-

Uniqueness

Decanamide, N-(2-((2-((2-((2-aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)- is unique due to its specific chain length and the arrangement of its amine groups. This structure imparts distinct chemical and physical properties, making it suitable for applications where other similar compounds may not be as effective.

Eigenschaften

CAS-Nummer

68834-09-3

Molekularformel

C18H41N5O

Molekulargewicht

343.6 g/mol

IUPAC-Name

N-[2-[2-[2-(2-aminoethylamino)ethylamino]ethylamino]ethyl]decanamide

InChI

InChI=1S/C18H41N5O/c1-2-3-4-5-6-7-8-9-18(24)23-17-16-22-15-14-21-13-12-20-11-10-19/h20-22H,2-17,19H2,1H3,(H,23,24)

InChI-Schlüssel

HPVWQYBTEBHXHL-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCC(=O)NCCNCCNCCNCCN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.